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Compound of Interest

Compound Name: Tegoprazan (Benzoate)

Cat. No.: B12385028

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results
for Tegoprazan benzoate, a novel potassium-competitive acid blocker (P-CAB). The information
presented herein is intended to equip researchers, scientists, and drug development
professionals with a detailed understanding of the pharmacokinetics, pharmacodynamics,
safety, and tolerability of this emerging therapeutic agent for acid-related disorders.

Introduction

Tegoprazan is a next-generation gastric acid suppressant that acts by competitively and
reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike
traditional proton pump inhibitors (PPIs), which require acidic activation and have a slower
onset of action, Tegoprazan, as a P-CAB, offers the potential for more rapid and sustained
control of gastric acid secretion.[1][2] This guide synthesizes the key findings from early-phase
clinical trials in healthy volunteers, providing a foundational understanding of its clinical
pharmacology.

Mechanism of Action

Tegoprazan's primary mechanism involves the competitive inhibition of the potassium-binding
site of the H+/K+ ATPase, the final step in the gastric acid secretion pathway.[1][2] This
reversible binding prevents the exchange of extracellular potassium ions for intracellular
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protons, thereby reducing the secretion of gastric acid into the stomach lumen.[1][2] This direct
and reversible action contributes to its rapid onset and sustained effect.[1]
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Tegoprazan's Mechanism of Action

Pharmacokinetics

Early-phase studies have characterized the pharmacokinetic profile of Tegoprazan following
single and multiple ascending doses in healthy subjects.

Single Ascending Dose (SAD) Studies

In a Phase 1, randomized, double-blind, placebo-controlled study in healthy male subjects,
Tegoprazan was administered in single doses of 50 mg, 100 mg, 200 mg, and 400 mg.[3][4] A
similar study in healthy Chinese subjects evaluated single doses of 50 mg, 100 mg, and 200
mg.[5] The key pharmacokinetic parameters are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of Tegoprazan After Single Ascending Doses in Healthy

Subjects
Cmax AUCO-inf
Dose Tmax (h) t1/2 (h) Reference
(ng/mL) (ng-h/mL)
50 mg 813.80 2761.00 0.5 3.87 - 4.57 [5]
100 mg 1494.60 5980.05 0.5 3.87-4.57 [5]
200 mg 2829.00 11044.72 0.5 3.87 -4.57 [5]

| 400 mg | 5053.22 | 24361.62 | 0.5 - 1.0 | 3.65 - 5.39 |[4] |

Data presented as mean values unless otherwise specified. Cmax: Maximum plasma
concentration; AUCO-inf: Area under the plasma concentration-time curve from time zero to
infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

Exposure to Tegoprazan (both Cmax and AUC) increased in a dose-proportional manner.[3][5]
The drug was rapidly absorbed, with a median Tmax of approximately 0.5 to 1.0 hour.[4][5]

Multiple Ascending Dose (MAD) Studies
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In a multiple-dose study, healthy subjects received Tegoprazan 100 mg or 200 mg once daily
for 7 days.[3][4] Another study in Chinese subjects involved a 100 mg dose for 10 days.[5] The
results indicated no significant accumulation of Tegoprazan in plasma after repeated dosing.[3]
[4][5] The observed ratio of accumulation calculated by AUC ranged from 0.91 to 0.93 after 7
days of dosing.[4]

Pharmacodynamics

The pharmacodynamic effects of Tegoprazan were primarily assessed by monitoring 24-hour
intragastric pH.

Gastric Acid Suppression

Tegoprazan demonstrated rapid and dose-dependent suppression of gastric acid.[3] A study
comparing evening doses of Tegoprazan (50 mg, 100 mg, and 200 mg) with dexlansoprazole
(60 mg) in healthy male volunteers showed that all Tegoprazan dose groups reached a mean
gastric pH of >4 within 2 hours, whereas the dexlansoprazole group required 7 hours.

Table 2: Pharmacodynamic Parameters of Tegoprazan in Healthy Subjects (24-hour post-dose)

Mean time pH >4 Mean time pH > 6 Time to reach pH 2
Treatment Group

(%) (%) 4 (hours)
Tegoprazan 50 mg 58.55 - <2
Tegoprazan 100 mg 70.07 - <2
Tegoprazan 200 mg 81.73 - <2

| Dexlansoprazole 60 mg | 60.55 | - | 7 |
Data from a study with evening dosing.

These findings highlight Tegoprazan's rapid onset of action and potent acid-suppressive
effects.

Safety and Tolerability
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Across early-phase clinical trials, Tegoprazan was generally well-tolerated at single doses up to
400 mg and multiple doses of 100 mg and 200 mg daily.[3][4][5] Most adverse events reported
were of mild intensity and resolved without intervention.[3] No serious adverse events were
observed in these studies.[5]

In a Phase 3 study comparing Tegoprazan with lansoprazole for the treatment of gastric ulcers,
the incidence of drug-related treatment-emergent adverse events (TEAES) was comparable
between the groups.[1] The most common drug-related TEAES were gastrointestinal disorders.

[1]

Table 3: Drug-Related Treatment-Emergent Adverse Events (TEAES) in a Phase 3 Study

Adverse Event Tegoprazan 50 mg Tegoprazan 100 mg Lansoprazole 30
Category (n=102) (n=102) mg (n=100)
Any Drug-Related
9.80% (10) 13.73% (14) 12.00% (12)

TEAE
Gastrointestinal

_ 4.90% (5) 6.86% (7) 4.00% (4)
Disorders
- Diarrhoea 2.94% (3)
- Abdominal

_ 2.00% (2)
Discomfort
Investigations

| - Blood Gastrin Increased | - | - | 2.00% (2) |

Data presented as percentage of patients (number of patients).[1]

Experimental Protocols
Phase 1 Study Design

A representative Phase 1 clinical trial for Tegoprazan followed a randomized, double-blind,
placebo-controlled, single and multiple ascending dose design in healthy male subjects.[3][4]
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Phase 1 Clinical Trial Workflow
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Key inclusion criteria for these studies typically included healthy male volunteers aged 19-50
years with a body mass index (BMI) between 18.0 and 27.0 kg/m 2. Exclusion criteria often
included a history of gastrointestinal disorders or hypersensitivity to proton pump inhibitors.

Pharmacokinetic Analysis

Plasma concentrations of Tegoprazan were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5] While specific
parameters from human trials are not detailed in the provided search results, a representative
UPLC-MS/MS method for Tegoprazan in rat plasma involved the following:

e Sample Preparation: Protein precipitation.
o Chromatography: Waters ACQUITY UPLC BEH column with gradient elution.

o Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring
(MRM).

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 were calculated using non-
compartmental analysis.[4]

Pharmacodynamic Assessment

Gastric pH was monitored for 24 hours using a nasogastric pH monitoring system.[4] A
disposable single-use pH probe was typically used, and it was calibrated with standard buffer
solutions (pH 4 and 7) before insertion.

Safety Assessment

Safety and tolerability were assessed through the monitoring of adverse events, physical
examinations, vital signs, clinical laboratory tests (hematology, blood chemistry, and urinalysis),
and electrocardiograms (ECGSs).[4][5]

Conclusion

The early-phase clinical trial results for Tegoprazan benzoate demonstrate a favorable
pharmacokinetic, pharmacodynamic, and safety profile in healthy subjects. Its rapid absorption,
dose-proportional exposure, and potent, fast-acting acid suppression support its continued
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development as a promising new treatment for acid-related gastrointestinal disorders. The data
indicate a clear advantage over some existing therapies in terms of speed of onset. Further
studies in patient populations are warranted to confirm these findings and establish its clinical
efficacy and long-term safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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